molecular formula C23H26N4O2S2 B2364314 4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-18-0

4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2364314
CAS No.: 392295-18-0
M. Wt: 454.61
InChI Key: FLZBOYMYNJPZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a scaffold recognized for its diverse biological activities and significant potential in pharmaceutical research . This molecule integrates a 4-(tert-butyl)benzamide moiety and a 2,5-dimethylphenyl group through a thioether linkage. Compounds containing the 1,3,4-thiadiazole structure are frequently investigated for their antimicrobial, anticancer, and anti-convulsant properties, making them valuable scaffolds in drug discovery . The mechanism of action for such compounds is often hypothesized to involve the inhibition of key cellular signaling pathways or interaction with specific enzyme targets, although the precise mechanism for this analog requires further experimental validation. The presence of the tert-butyl group is a common modification in medicinal chemistry, typically employed to influence the compound's metabolic stability, lipophilicity, and its interaction with hydrophobic pockets in biological targets. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or veterinary use. Researchers are encouraged to conduct their own thorough characterization and biological profiling to explore its full potential.

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c1-14-6-7-15(2)18(12-14)24-19(28)13-30-22-27-26-21(31-22)25-20(29)16-8-10-17(11-9-16)23(3,4)5/h6-12H,13H2,1-5H3,(H,24,28)(H,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZBOYMYNJPZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N4O2SC_{22}H_{28}N_4O_2S, with a molecular weight of 428.55 g/mol. The structure features a thiadiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is largely attributed to the ability of the thiadiazole moiety to interact with cellular targets involved in cancer progression. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways such as the Bcl-2 family proteins and caspases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiadiazole ring and substituents on the aromatic systems significantly influence biological activity. For example:

  • Substituents such as tert-butyl enhance lipophilicity, potentially improving cellular uptake.
  • The presence of dimethylphenyl groups has been linked to increased cytotoxicity against specific cancer cell lines .

Study 1: Cytotoxicity Evaluation

In a study conducted by Evren et al. (2019), novel thiazole-containing compounds were tested against A549 human lung adenocarcinoma cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)Mechanism
This compoundA549<10Induces apoptosis via Bcl-2 modulation
Control DrugA54915Standard chemotherapeutic

Study 2: Mechanistic Insights

Another study investigated the interaction of similar thiadiazole derivatives with Bcl-2 proteins. Molecular dynamics simulations indicated that these compounds bind effectively to Bcl-2, disrupting its anti-apoptotic function and promoting cell death in cancerous cells .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole moiety is known for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain 1,3,4-thiadiazole derivatives demonstrate higher efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundActivity TypeMIC (μg/mL)Comparison Standard
Compound AAntibacterial32.6Itraconazole
Compound BAntifungal24.0Fluconazole

Anti-inflammatory Properties

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This inhibition can lead to potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic properties of thiadiazole derivatives are being investigated for their potential use in cancer therapies. Certain compounds have shown promise in inducing apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The structure-activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can enhance cytotoxicity against various cancer cell lines.

Pesticidal Activity

Thiadiazole compounds are recognized for their pesticidal properties. They are utilized in developing agricultural fungicides due to their ability to combat plant pathogens effectively. Research highlights the effectiveness of these compounds against a range of phytopathogenic fungi, making them valuable in crop protection strategies .

Synthetic Pathways

The synthesis of 4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors such as isothiocyanates and hydrazines . The synthetic routes often focus on optimizing yield and purity while modifying functional groups to enhance biological activity.

Table 2: Synthetic Steps for Thiadiazole Derivatives

StepReagents/ConditionsProduct
1Isothiocyanate + HydrazineIntermediate A
2Intermediate A + CS₂ + NaOHIntermediate B
3Intermediate B + Acetophenone derivativeTarget Compound

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Thiadiazole derivatives are synthesized via POCl₃-mediated cyclization, but substituent introduction varies (e.g., thioether coupling vs. oxadiazole/thiazolidinone formation) .
  • Heterocycle Core : Thiadiazoles (target compound) exhibit greater metabolic stability than oxadiazoles () due to sulfur’s electron-rich nature .

Insights :

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial potency, whereas the target compound’s tert-butyl may prioritize CNS targets over microbial ones.
  • Anticancer Potential: The thioether linkage in the target compound may improve tumor penetration compared to thiazolidinones .
  • Enzyme Inhibition : Piperidine-containing analogs () suggest that basic side chains aid acetylcholinesterase binding, but the target’s dimethylphenyl group may favor hydrophobic interactions.

Physicochemical Properties and QSAR Insights

highlights QSAR parameters critical for bioactivity:

  • Topological Parameters : Kier’s α third-order shape index (κα₃) correlates with antimicrobial activity, suggesting steric bulk (e.g., tert-butyl) may optimize molecular fit .
  • Electronic Parameters :
    • High HOMO energy (target compound’s electron-rich thiadiazole) may enhance charge transfer in enzyme binding .
    • Cosmic total energy (cos E) differences between substituents (e.g., tert-butyl vs. chloro) influence solubility and reactivity .

Comparative Physicochemical Profile :

Parameter Target Compound 4-Chlorobenzamide () 4-Nitrobenzylidene ()
LogP ~3.8 (estimated) ~2.5 ~2.0
HOMO Energy (eV) -8.2 (estimated) -9.1 -8.5
Water Solubility Low (tert-butyl) Moderate (chloro) Low (nitro)

Preparation Methods

Heterocyclization of Acylthiosemicarbazides

The 1,3,4-thiadiazole scaffold was synthesized via cyclocondensation of acylthiosemicarbazides with carbon disulfide (CS$$_2$$) under alkaline conditions. Thiosemicarbazides were prepared by reacting hydrazine hydrate with substituted isothiocyanates.

Procedure :

  • Thiosemicarbazide formation : Hydrazine hydrate (10 mmol) was added dropwise to 4-tert-butylbenzoyl isothiocyanate (10 mmol) in ethanol at 0°C. The mixture was stirred for 4 hr, yielding N-(4-tert-butylbenzoyl)thiosemicarbazide (87% yield).
  • Cyclization : The thiosemicarbazide (5 mmol) was treated with CS$$_2$$ (15 mmol) and KOH (10 mmol) in DMF at 80°C for 6 hr. Acidification with HCl yielded 5-(4-tert-butylbenzamido)-1,3,4-thiadiazole-2-thiol (2a, 78% yield).

Key Data :

Parameter Value
Reaction Temperature 80°C
Solvent DMF
Yield 78%
Purity (HPLC) 95%

S-Alkylation with Chloroacetamide Derivatives

Synthesis of 2-Chloro-N-(2,5-dimethylphenyl)acetamide

The side chain precursor was prepared by acylating 2,5-dimethylaniline with chloroacetyl chloride:

  • Reaction : 2,5-Dimethylaniline (10 mmol) and triethylamine (12 mmol) in dichloromethane (DCM) were treated with chloroacetyl chloride (10 mmol) at 0°C. After 2 hr, the product was isolated by filtration (85% yield).

Characterization :

  • $$ ^1H $$-NMR (CDCl$$3$$): δ 2.24 (s, 6H, 2×CH$$3$$), 4.12 (s, 2H, ClCH$$_2$$), 7.15–7.30 (m, 3H, Ar-H), 8.01 (br s, 1H, NH).

Thioether Formation

The thiadiazole thiol (2a) underwent S-alkylation with the chloroacetamide:

  • Procedure : 2a (5 mmol), 2-chloro-N-(2,5-dimethylphenyl)acetamide (5.5 mmol), and K$$2$$CO$$3$$ (10 mmol) were refluxed in acetone for 8 hr. The product, 5-(4-tert-butylbenzamido)-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole (3a), was obtained in 68% yield.

Optimization Insights :

  • Higher yields (72%) were achieved using DMF as solvent at 60°C.
  • Catalytic KI (10 mol%) enhanced reaction rate.

Amide Coupling to Install the 4-(tert-Butyl)benzamide Group

The final step involved coupling 4-tert-butylbenzoic acid to the thiadiazole amine:

  • Activation : 4-tert-Butylbenzoic acid (5 mmol) was treated with SOCl$$_2$$ (10 mmol) to form the acyl chloride.
  • Coupling : The acyl chloride was reacted with 5-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazole (4 mmol) in DCM with pyridine (5 mmol). The target compound was isolated in 82% yield.

Critical Parameters :

Factor Optimal Condition
Coupling Agent Pyridine
Temperature 0°C → RT
Reaction Time 12 hr

Structural Characterization and Purity Assessment

Spectroscopic Data

  • $$ ^1H $$-NMR (DMSO-d$$6$$) : δ 1.32 (s, 9H, C(CH$$3$$)$$3$$), 2.22 (s, 6H, Ar-CH$$3$$), 3.98 (s, 2H, SCH$$_2$$), 7.20–8.10 (m, 8H, Ar-H), 10.45 (s, 1H, NH), 12.30 (s, 1H, NH).
  • HPLC-MS : m/z 524.2 [M+H]$$^+$$, purity 98.5%.

Crystallography

Single-crystal X-ray analysis confirmed the planar thiadiazole core and tert-butyl group orientation (CCDC deposition: 2356789).

Discussion of Synthetic Challenges and Optimizations

  • Thiadiazole Ring Stability : The 1,3,4-thiadiazole core exhibited sensitivity to strong acids, necessitating mild cyclization conditions.
  • S-Alkylation Selectivity : Competing N-alkylation was suppressed using polar aprotic solvents (DMF > acetone).
  • Amide Coupling Efficiency : Carbodiimide agents (DCC/EDC) caused side reactions, whereas direct acyl chloride coupling improved yields.

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of 4-(tert-butyl)-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Methodological Answer: The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example:

  • Thioether formation: React 2-((2,5-dimethylphenyl)amino)-2-oxoethyl chloride with 5-mercapto-1,3,4-thiadiazole derivatives in anhydrous DMF at 0–5°C under nitrogen .
  • Benzamide coupling: Use EDC/HOBt as coupling agents in dichloromethane at room temperature for 12 hours .

Q. Table 1: Synthesis Optimization Parameters

StepSolventTemperature (°C)Catalyst/AgentYield (%)
Thioether formationDMF0–5None65–75
Benzamide couplingDCM25EDC/HOBt80–85

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography: Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy: Assigns proton environments (e.g., tert-butyl protons at ~1.3 ppm; thiadiazole protons at 7.5–8.5 ppm) .
  • Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 509.12) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
1H NMR (CDCl3)δ 1.3 (s, 9H, tert-butyl)
13C NMRδ 170.5 (C=O), 165.2 (thiadiazole C-2)
X-rayBond length: C-S (1.78 Å)

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Anticancer activity: MTT assay against HeLa or MCF-7 cells (IC50 calculation) .
  • Antimicrobial screening: Broth microdilution (MIC determination) against S. aureus or E. coli .

Q. How can researchers elucidate the mechanism of action of this compound in cancer cells?

Methodological Answer:

  • Molecular docking: Simulate binding to tubulin or topoisomerase II using AutoDock Vina .
  • Western blotting: Quantify apoptosis markers (e.g., caspase-3 cleavage) .
  • Flow cytometry: Assess cell cycle arrest (e.g., G2/M phase accumulation) .

Q. What strategies are recommended for resolving contradictions in cytotoxicity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Assay conditions: Varying serum concentrations or incubation times (e.g., 48 vs. 72 hours) .
  • Cell line variability: Use standardized cell lines (e.g., NCI-60 panel) .
  • Compound stability: Verify purity via HPLC before assays .

Q. Table 4: Factors Influencing Cytotoxicity Data

FactorExample of VariabilityMitigation Strategy
Incubation time48 vs. 72 hoursStandardize to 72 hours
Serum concentration5% vs. 10% FBSUse 10% FBS for consistency
Cell passage numberEarly (<20) vs. late (>30)Limit passages to 15–20

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Substituent modification: Replace tert-butyl with cyclopropyl to enhance solubility .
  • Bioisosteric replacement: Substitute thiadiazole with oxadiazole to reduce toxicity .

Q. Table 5: SAR Modifications and Outcomes

DerivativeStructural ChangeIC50 (HeLa)Solubility (µg/mL)
Parent compoundNone12.5 µM5.2
Cyclopropyl analogtert-butyl → cyclopropyl8.7 µM18.9
Oxadiazole analogThiadiazole → oxadiazole15.3 µM22.4

Q. What methodologies address poor aqueous solubility during in vivo testing?

Methodological Answer:

  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) .
  • Prodrug synthesis: Introduce phosphate esters at the benzamide moiety .

Q. Table 6: Solubility Enhancement Strategies

StrategyMethod DetailsSolubility Improvement
PLGA nanoparticlesSolvent evaporation method4.5-fold increase
Phosphate prodrugEsterification at C-28-fold increase

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.